molecular formula C9H10O3 B1301834 4-Hydroxy-2,6-dimethylbenzoic acid CAS No. 75056-97-2

4-Hydroxy-2,6-dimethylbenzoic acid

Cat. No. B1301834
CAS RN: 75056-97-2
M. Wt: 166.17 g/mol
InChI Key: FFUMDYCIOSWRLV-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethylbenzoic acid is a compound that has been studied in various contexts, particularly in relation to its biosynthesis and molecular structure. While the provided papers do not directly address 4-Hydroxy-2,6-dimethylbenzoic acid, they do provide insights into closely related compounds, which can be informative for understanding the properties and reactions of 4-Hydroxy-2,6-dimethylbenzoic acid.

Synthesis Analysis

The biosynthesis of compounds related to 4-Hydroxy-2,6-dimethylbenzoic acid has been explored in bacteria. For instance, Pseudomonas sp. HH35 has been shown to convert 4-hydroxy-3,5-dimethylbenzoic acid into a cyclic tautomer of (3-methylmaleyl)acetone, which is a different metabolic pathway compared to that of Rhodococcus rhodochrous N75 . This indicates that the synthesis of related compounds can vary significantly depending on the bacterial species.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Hydroxy-2,6-dimethylbenzoic acid has been studied using various methods. X-ray diffraction methods have been employed to determine the crystal structure of 2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate, revealing a monoclinic system with specific unit cell parameters . This suggests that the molecular structure of 4-Hydroxy-2,6-dimethylbenzoic acid could also be characterized using similar techniques to understand its crystalline properties.

Chemical Reactions Analysis

Chemical transformations of compounds containing the hydroxybenzoic acid moiety have been investigated. For example, 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives have been synthesized and subjected to reduction and acetylation reactions . These studies provide a foundation for understanding how 4-Hydroxy-2,6-dimethylbenzoic acid might undergo chemical transformations and the potential for synthesizing derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Hydroxy-2,6-dimethylbenzoic acid can be inferred from studies on similar substances. Theoretical and experimental studies on the vibrational spectrum of 4-hydroxybenzoic acid have been conducted, providing insights into the stability of conformers and the impact of hydrogen bonding on molecular structure . Additionally, the design of mesophases in compounds like 4-hexylbenzoic acid has been linked to the molecular and crystal structure, which is relevant for understanding the phase behavior of 4-Hydroxy-2,6-dimethylbenzoic acid .

Scientific Research Applications

Antimicrobial and Anticancer Activities

One of the significant applications of derivatives similar to 4-Hydroxy-2,6-dimethylbenzoic acid, such as 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, is in antimicrobial and anticancer activities. Studies have shown that these compounds exhibit excellent antimicrobial properties, especially against medically significant bacteria and fungi. Moreover, these compounds display potential in suppressing the growth of cancer cells in a dose- and time-dependent manner, suggesting their potential as targets for drug development after further clinical evaluation (Aravind et al., 2014).

Biosynthesis of Value-Added Bioproducts

4-Hydroxybenzoic acid, a compound closely related to 4-Hydroxy-2,6-dimethylbenzoic acid, has emerged as a versatile intermediate for the production of several value-added bioproducts. These products have applications in diverse fields such as food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been employed to produce 4-HBA-based compounds, indicating the potential of similar derivatives in various industrial applications (Wang et al., 2018).

Corrosion Inhibition

Derivatives of 4-Hydroxy-2,6-dimethylbenzoic acid have been explored as corrosion inhibitors. Research has demonstrated that compounds synthesized from similar molecules effectively retard the corrosion rate of steel in acidic solutions. This application is particularly relevant in industries where metal corrosion poses significant challenges (Emregül & Hayvalı, 2006).

Antioxidant Properties

Studies on compounds like 4-Hydroxy-2,6-dimethylbenzoic acid have highlighted their antioxidant properties. These compounds, naturally present in various foods, exhibit significant total antioxidant activity, radical scavenging, and metal chelating activities. This suggests their potential use in health and wellness applications, particularly in formulations aimed at combating oxidative stress (Kucukoglu & Nadaroğlu, 2014).

Anti-migration and Anti-invasion Effects in Cancer Treatment

Related compounds like 2-hydroxy-6-tridecylbenzoic acid have been studied for their anti-migration and anti-invasion effects in cancer treatment, particularly in triple-negative breast cancer cells. These compounds show promise in inhibiting cancer cell growth and affecting cell migration and invasion, indicating their potential as molecular-targeted therapeutic drugs for certain cancer types (Zhou et al., 2020).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-hydroxy-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMDYCIOSWRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363847
Record name 4-hydroxy-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,6-dimethylbenzoic acid

CAS RN

75056-97-2
Record name 4-hydroxy-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K KALYAN, P PAL, K GHOSH - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE BENZENIQUE HYDROXYACIDE PHENOLS COMPOSE ALIPHATIQUE COMPOSE SATURE ALDEHYDOETHER REACTION CHIMIQUE COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
L Angiolini, D Caretti, C Carlini - Journal of applied polymer …, 1995 - Wiley Online Library
Polymeric photoinitiators with pendant 2,6‐dimethylbenzoyldiphenylphosphinoxide moieties were prepared by reacting the hompolymer of 4‐acryloyloxy‐2,6‐dimethyl benzoic acid, …
Number of citations: 8 onlinelibrary.wiley.com
AG Coman, CC Paraschivescu, ND Hadade… - …, 2016 - thieme-connect.com
Peptidyl-acyloxymethyl ketones (AOMKs) belong to a class of selective, irreversible inhibitors (activity-based probes) widely used as chemical tools of investigating proteins, for example…
Number of citations: 5 www.thieme-connect.com
S Moulay - Current Organic Chemistry, 2018 - ingentaconnect.com
In several cases, the occurrence of methylation on oxygen site of an organic molecule is not a straightforward process. Most of the O-methylations take place with hydroxyl groups of …
Number of citations: 8 www.ingentaconnect.com
M Iwahashi, A Naganawa, A Kinoshita… - Bioorganic & medicinal …, 2011 - Elsevier
To identify an orally available drug candidate, a series of 3-benzoylaminophenylacetic acids were synthesized and evaluated as prostaglandin D 2 (PGD 2 ) receptor antagonists. Some …
Number of citations: 9 www.sciencedirect.com
RGS Berlinck, E Hajdu, RM da Rocha… - Journal of Natural …, 2004 - ACS Publications
Brazil is blessed with a great biodiversity, which constitutes one of the most important sources of biologically active compounds, even if it has been largely underexplored. As is the case …
Number of citations: 104 pubs.acs.org
KK Bhattacharya, P Pal, K Ghosh, PK Sen - Indian Journal of Chemistry Section B …, 1980
Number of citations: 9

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